![molecular formula C11H12N2O2S B1405583 [1-甲基-5-(2-甲基-1,3-噻唑-4-基)-1H-吡咯-2-基]乙酸 CAS No. 1227955-24-9](/img/structure/B1405583.png)
[1-甲基-5-(2-甲基-1,3-噻唑-4-基)-1H-吡咯-2-基]乙酸
描述
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Luminescent Properties
类似于[1-甲基-5-(2-甲基-1,3-噻唑-4-基)-1H-吡咯-2-基]乙酸的化合物,特别是取代吡啶噻唑类化合物,已被研究其发光性能。这些化合物表现出高荧光性、大的斯托克斯位移值,并且由于它们在水溶液中吸收、荧光和荧光激发光谱在不同pH值下的特性,具有在金属传感和激光染料中的潜在应用(Grummt et al., 2007)。
Potential Biological Activity
与所讨论的化合物密切相关的噻唑基和噻二唑基衍生物已被合成,并预计将展现生物活性。这些化合物基于它们的熔点、元素分析和各种光谱方法进行了表征(Párkányi & Schmidt, 2000)。
Antibacterial Properties
噻唑类的某些衍生物,如5-甲基-2-(吡啶-3-基)-1,3-噻唑-4-甲酰肼,已表现出对各种细菌菌株的抗菌活性。这些衍生物还显示出有希望的DNA结合性能,表明在药物化学中具有潜在应用(Kamat, Santosh, & Nayak, 2019)。
Synthesis of Heterocyclic Compounds
所讨论的化合物与异噁唑基吡咯酮具有结构相似性,这些化合物通过涉及α-酮戊二酸的三组分反应合成。这些化合物在化学合成和制药领域可能有各种应用(Sakhno et al., 2021)。
Antimicrobial and Antifungal Activities
噻唑基乙酸的衍生物,包括与感兴趣的化合物结构类似的化合物,已显示出有希望的抗菌和抗真菌活性。这些化合物可能在新型抗菌剂的开发中有用(Shirai et al., 2013)。
Anti-Diabetic Potential
从噻唑衍生物合成的双杂环化合物已显示出作为抗糖尿病剂的潜力。它们对α-葡萄糖苷酶的显著抑制在糖尿病治疗中具有相关性(Abbasi et al., 2020)。
作用机制
Target of Action
It’s known that both indole and thiazole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . Similarly, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . Similarly, thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) .
Pharmacokinetics
For instance, certain indole derivatives have shown various biologically vital properties , and some thiazole derivatives have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
For instance, certain indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Similarly, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
生化分析
Biochemical Properties
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism. Additionally, it may interact with proteins involved in neurotransmitter synthesis, such as acetylcholine .
Cellular Effects
The effects of [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the synthesis of neurotransmitters, thereby impacting neuronal function and communication . It also plays a role in the regulation of metabolic pathways, influencing the energy production and utilization within cells .
Molecular Mechanism
At the molecular level, [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism . This compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its biological activity and efficacy .
Subcellular Localization
The subcellular localization of [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-[1-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-12-9(6-16-7)10-4-3-8(13(10)2)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBQHBCYAYBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


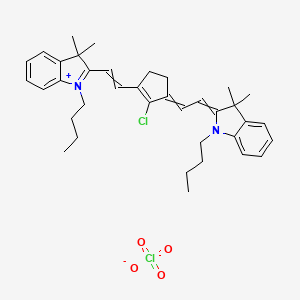
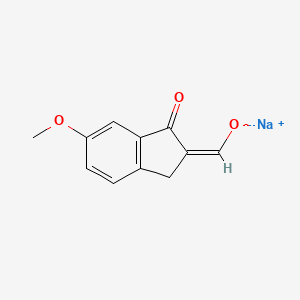
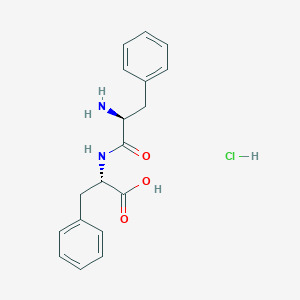
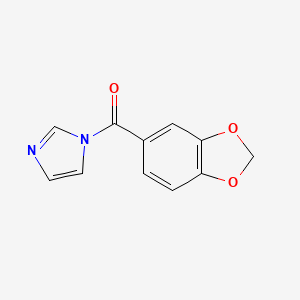
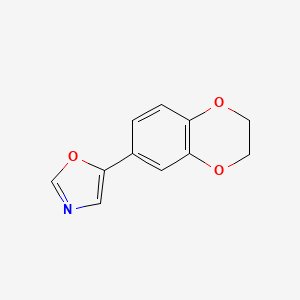
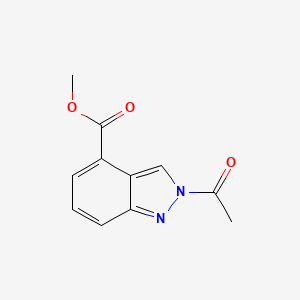

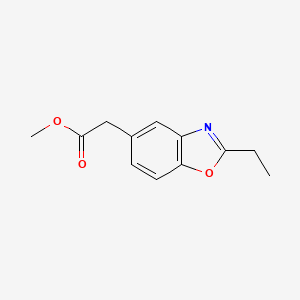
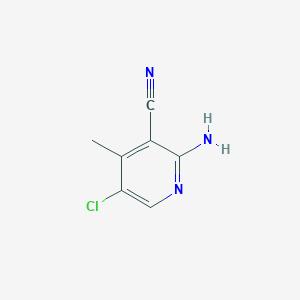
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)


